molecular formula C22H18N2O2S B14866164 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide

Cat. No.: B14866164
M. Wt: 374.5 g/mol
InChI Key: YUUCDCUWKBNFAW-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide is an organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a benzylthioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide typically involves the following steps:

    Formation of Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzo[d]oxazole moiety is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.

    Introduction of Benzylthioacetamide Group: The final step involves the nucleophilic substitution of a benzylthio group onto the acetamide moiety. This can be achieved using benzylthiol and acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Biological Research: It is used as a probe or ligand in various biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may play a crucial role in binding to these targets, while the benzylthioacetamide group can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a benzylthio group.

    N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of a benzylthio group.

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide is unique due to the presence of the benzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-benzylsulfanylacetamide

InChI

InChI=1S/C22H18N2O2S/c25-21(15-27-14-16-6-2-1-3-7-16)23-18-12-10-17(11-13-18)22-24-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,23,25)

InChI Key

YUUCDCUWKBNFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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